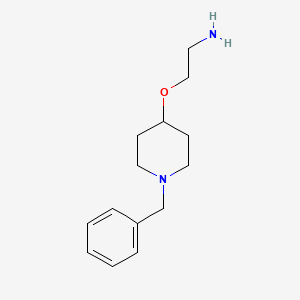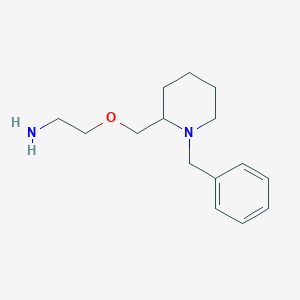![molecular formula C9H18N2O2 B7916215 1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone](/img/structure/B7916215.png)
1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone is a chemical compound with the molecular formula C8H16N2O2 It is characterized by the presence of a piperidine ring substituted with a hydroxyethylamino group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone typically involves the reaction of piperidine derivatives with hydroxyethylamine under controlled conditions. The process may include steps such as:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyethylamino group: This step involves the reaction of the piperidine derivative with hydroxyethylamine, often in the presence of catalysts or under specific temperature and pressure conditions.
Formation of the ethanone moiety: This can be accomplished through oxidation or other suitable reactions to introduce the carbonyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological processes and lead to various effects.
Vergleich Mit ähnlichen Verbindungen
1-[(S)-3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-[(S)-3-(2-Hydroxy-ethylamino)-morpholin-1-yl]-ethanone: Contains a morpholine ring instead of a piperidine ring.
Uniqueness: 1-[(S)-3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research studies.
Eigenschaften
IUPAC Name |
1-[(3S)-3-(2-hydroxyethylamino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(13)11-5-2-3-9(7-11)10-4-6-12/h9-10,12H,2-7H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDQBSQUYPJCGR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H](C1)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7916134.png)
![[(1-Acetyl-piperidin-2-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7916150.png)
![[(1-Acetyl-piperidin-3-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7916153.png)
![[(1-Acetyl-piperidin-4-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7916155.png)
![[(1-Acetyl-piperidin-4-yl)-isopropyl-amino]-acetic acid](/img/structure/B7916157.png)
![[(1-Acetyl-piperidin-4-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7916174.png)
![[((S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid](/img/structure/B7916179.png)
![[(1-Acetyl-piperidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7916192.png)
![[(1-Acetyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7916199.png)

![1-{2-[(2-Hydroxy-ethylamino)-methyl]-piperidin-1-yl}-ethanone](/img/structure/B7916219.png)

![1-{(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone](/img/structure/B7916228.png)
![1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone](/img/structure/B7916229.png)
